(Z)-ethyl 4-((4-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[4-[(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O5S2/c1-3-32-22(29)26-10-12-27(13-11-26)34(30,31)17-7-4-15(5-8-17)20(28)24-21-25(2)18-9-6-16(23)14-19(18)33-21/h4-9,14H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCIPIUOKSAUJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-ethyl 4-((4-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate features a complex structure that includes a thiazole ring, a sulfonamide group, and a piperazine moiety. This unique combination suggests significant potential for various biological activities, particularly in pharmacology.
Structural Significance
The structural components of this compound contribute to its biological activity:
- Thiazole Ring : Known for its role in antimicrobial and anticancer activities, the thiazole moiety enhances the compound's pharmacological profile.
- Piperazine Moiety : Often associated with antidepressant and anxiolytic properties, piperazine derivatives are crucial in drug design due to their ability to interact with neurotransmitter systems .
- Sulfonamide Group : This group is recognized for its antibacterial properties, making it a valuable component in therapeutic applications .
Antimicrobial Properties
Research has shown that compounds containing thiazole rings exhibit notable antimicrobial activity. The presence of the sulfonamide group further enhances this effect. For example, similar compounds have demonstrated efficacy against various bacterial strains, indicating that this compound may also possess significant antibacterial properties .
Anticancer Activity
The thiazole moiety is linked to anticancer effects. Studies indicate that thiazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, analogs of the thiazole ring have shown promising results in inhibiting tumor growth in preclinical models .
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound as an inhibitor of acetylcholinesterase (AChE) and urease. Such inhibition can be beneficial in treating conditions like Alzheimer's disease and urinary tract infections .
Study 1: Anticancer Activity
A study investigated the anticancer effects of thiazole derivatives similar to our compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell proliferation .
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives containing both thiazole and sulfonamide groups were tested against Gram-positive and Gram-negative bacteria. The results showed that these compounds had minimum inhibitory concentrations (MICs) as low as 5 µg/mL against certain strains, indicating strong antibacterial potential .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique attributes of This compound against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-3-methylbenzo[d]thiazole | Thiazole ring | Antimicrobial |
| Piperazine derivatives | Piperazine core | Antidepressant |
| Sulfonamide compounds | Sulfonamide group | Antibacterial |
This table illustrates how the combination of these structural features may lead to synergistic effects not observed in simpler analogs.
Scientific Research Applications
Pharmacological Applications
The unique structure of this compound suggests various potential pharmacological applications:
- Antimicrobial Activity : Compounds containing thiazole rings have been reported to exhibit significant antimicrobial properties. This makes the compound a candidate for the development of new antimicrobial agents.
- Anticancer Properties : The thiazole moiety has been linked to anticancer activity in several studies. Research indicates that derivatives of thiazole can inhibit cancer cell proliferation and induce apoptosis .
Synthesis and Characterization
The synthesis of this compound can be approached through various methods, including:
- Condensation Reactions : The compound can be synthesized via condensation reactions involving thiazole derivatives and piperazine. This method allows for the incorporation of various functional groups that enhance biological activity .
- Solid Dispersion Techniques : Recent studies have explored the use of solid dispersion techniques to improve the solubility and bioavailability of thiazole-based compounds, which could be applicable to this compound as well .
Biological Interaction Studies
Understanding how this compound interacts with biological systems is crucial for its development as a therapeutic agent:
- Target Identification : Interaction studies can help identify specific biological targets for this compound, which is essential for understanding its mechanism of action and optimizing its efficacy.
- In Vivo Studies : Animal models can be employed to assess the pharmacokinetics and pharmacodynamics of this compound, providing insights into its therapeutic potential .
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of thiazole derivatives found that compounds similar to (Z)-ethyl 4-((4-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate exhibited significant cytotoxic effects against various cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial efficacy of thiazole derivatives demonstrated that compounds with structural similarities to this compound showed promising results against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on these findings.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-ethyl 4-((4-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, and how can purity be ensured?
- Methodology : Multi-step synthesis involving:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted thioureas under acidic conditions .
- Step 2 : Introduction of the sulfonyl group via sulfonation of the phenyl ring using chlorosulfonic acid, followed by coupling with piperazine derivatives .
- Step 3 : Carbamoylation of the benzo[d]thiazole nitrogen using isocyanate intermediates under anhydrous conditions .
- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) and validate purity via ¹H/¹³C NMR (≥95% purity) and LC-MS to confirm molecular weight .
Q. What analytical techniques are critical for characterizing this compound’s structure and stereochemistry?
- Key Techniques :
- NMR Spectroscopy : Assign (Z)-stereochemistry via NOESY/ROESY to confirm spatial proximity of the ethyl group and chloro substituent on the benzo[d]thiazole .
- X-ray Crystallography : Resolve crystal structure to validate bond angles and intermolecular interactions (e.g., hydrogen bonding between sulfonyl and carbamoyl groups) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carbamate) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Assays :
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Anti-inflammatory : COX-2 inhibition assay using recombinant enzymes and ELISA for prostaglandin E₂ quantification .
- Enzyme Inhibition : DPP-IV inhibition assay with fluorogenic substrates (e.g., Gly-Pro-AMC) and comparison to sitagliptin as a positive control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s bioactivity?
- Approach :
- Substituent Variation : Replace the ethyl group on the benzo[d]thiazole with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on target binding .
- Stereochemical Modifications : Synthesize (E)-isomer and compare activity to (Z)-form to determine stereochemical specificity .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding energy to DPP-IV or COX-2 .
Q. How can contradictory bioactivity data across studies be resolved?
- Root Causes :
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize discrepancies in IC₅₀ values .
- Impurity Interference : Re-evaluate compound batches via HPLC-MS to rule out byproducts (e.g., hydrolyzed carbamate derivatives) .
- Target Selectivity : Perform kinome-wide profiling to identify off-target interactions (e.g., kinase inhibition) that may confound results .
Q. What computational strategies predict binding modes with biological targets?
- Methods :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with DPP-IV) over 100 ns to assess stability of the sulfonamide-piperazine interaction .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituting the chloro group with fluorine .
- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors in the sulfonyl group) for target engagement .
Q. How can regioselectivity challenges in sulfonation and carbamoylation steps be addressed?
- Solutions :
- Directed Metalation : Use directing groups (e.g., boronates) to control sulfonation position on the phenyl ring .
- Protection/Deprotection : Temporarily protect the piperazine nitrogen with Boc groups during carbamoylation to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
